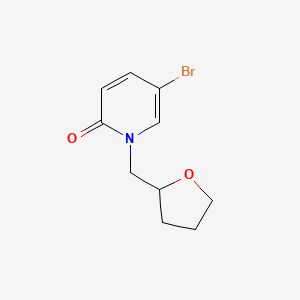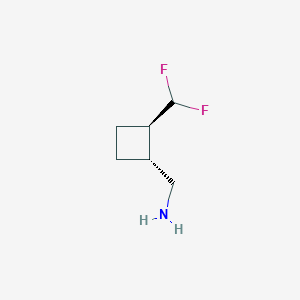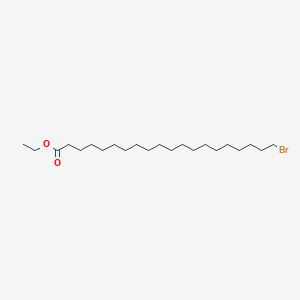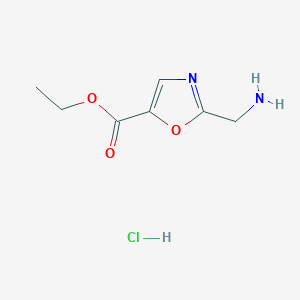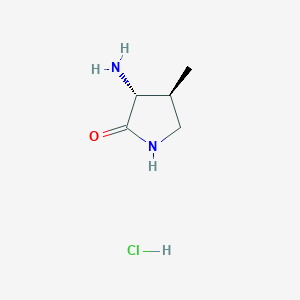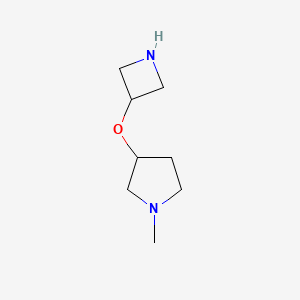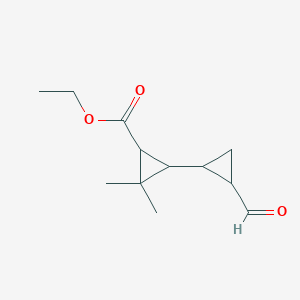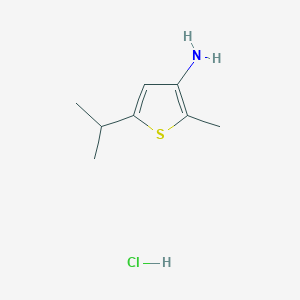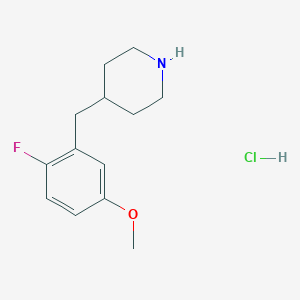
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is a chemical compound with the molecular formula C13H19ClFNO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a fluorine atom and a methoxy group attached to a benzyl group, which is further connected to the piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methoxybenzyl chloride and piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Procedure: The 2-fluoro-5-methoxybenzyl chloride is reacted with piperidine in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
科学研究应用
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular mechanisms are subject to ongoing research and may vary depending on the specific application or biological system being studied.
相似化合物的比较
Similar Compounds
- 4-(5-Fluoro-2-methoxybenzyl)piperidine
- 4-(4-Fluoro-2-methylbenzyl)piperidine hydrochloride
Uniqueness
4-(2-Fluoro-5-methoxybenzyl)piperidine hydrochloride is unique due to the specific positioning of the fluorine and methoxy groups on the benzyl ring. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds. The presence of the hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications.
属性
分子式 |
C13H19ClFNO |
|---|---|
分子量 |
259.75 g/mol |
IUPAC 名称 |
4-[(2-fluoro-5-methoxyphenyl)methyl]piperidine;hydrochloride |
InChI |
InChI=1S/C13H18FNO.ClH/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10;/h2-3,9-10,15H,4-8H2,1H3;1H |
InChI 键 |
LMPNEPFUDVRURO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)F)CC2CCNCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


